顺式-2-(甲氧羰基)环戊烷羧酸

描述

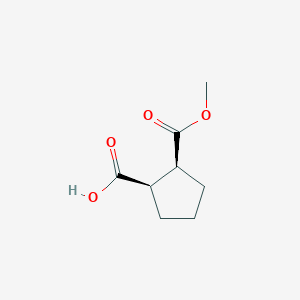

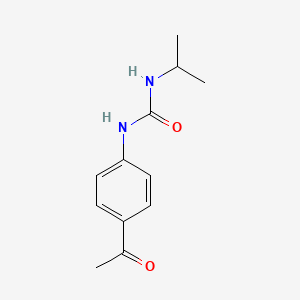

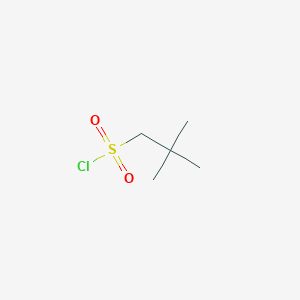

The compound of interest, cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid, is a derivative of cyclopentanecarboxylic acid with a methoxycarbonyl substituent. This compound is structurally related to various other cyclopentane derivatives that have been studied for their chemical properties, synthesis methods, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of cis-1,3-cyclopentanedicarboxylic acid and its salts in DMSO involves the use of optimized structures at the B3LYP/6-31G(2d,2p) level, indicating a multi-step process with computational chemistry support . Similarly, the resolution of cis,cis-3-N-tert-butoxycarbonyl-5-methoxycarbonylcyclohexanecarboxylic Acid using (R)-α-phenethylamine as the resolution agent suggests a method for obtaining enantiomerically pure compounds . The synthesis of related compounds, such as 2,3-cis-2,3-Dihydroxycyclopentanecarboxylic acid derivatives, involves oxidative reactions that yield mixtures difficult to separate, highlighting the challenges in synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their chemical behavior. For example, the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts were established using 1H NMR spectroscopy, revealing the importance of intramolecular hydrogen bonds . The absolute stereochemistry of (1R, 2S)-(+)-cis-1-methoxycarbonyl-2-methylcyclobutane was determined through X-ray crystallography, which is essential for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are influenced by their molecular structure. The hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid shows different rates, possibly due to intramolecular hydrogen bonding . The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid by Candida antarctica lipase demonstrates the use of biocatalysts in achieving stereochemically complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as their ionization behavior, are influenced by substituents. The study of cis-2-substituted 1-cyclopropanecarboxylic acids shows that pKa values and carbon-13 chemical shifts can provide insights into the electronic effects of different substituents . Structural studies of derivatives of cis,cis-cyclohexane-1,3,5-tricarboxylic acid reveal conformational preferences that are consistent in both solution and the crystalline state, which can affect their reactivity and physical properties .

科学研究应用

分析化学

最后,顺式-2-(甲氧羰基)环戊烷羧酸可以作为分析化学中的标准物质或试剂。其纯度和稳定性对于各种化学实验中的准确测量和分析至关重要。

这些应用都证明了顺式-2-(甲氧羰基)环戊烷羧酸在科学研究和工业应用中的多功能性和重要性。 其应用的不断探索将继续为多个科学学科的进步做出贡献 .

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

(1R,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFHAUBFNTXFK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458277 | |

| Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92541-43-0 | |

| Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)